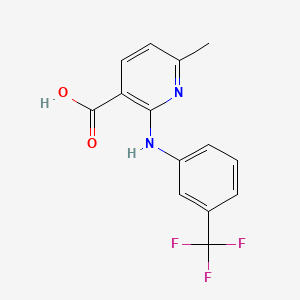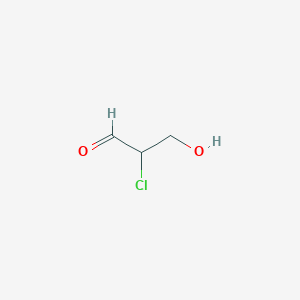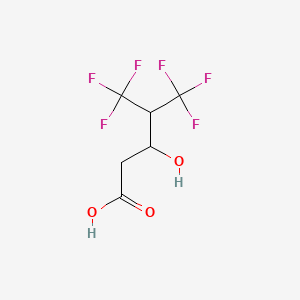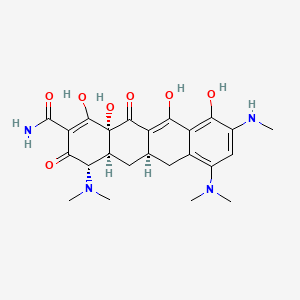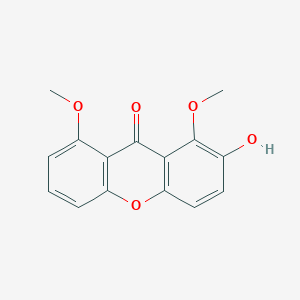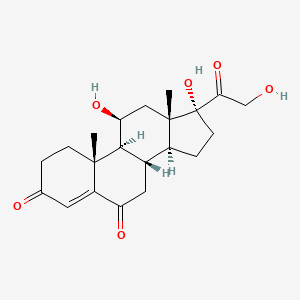
6-Keto-hydrocortisone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Keto-hydrocortisone is a derivative of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. Hydrocortisone is widely used in medicine for its anti-inflammatory and immunosuppressive properties. The keto group at the 6th position in this compound distinguishes it from its parent compound, hydrocortisone, and imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto-hydrocortisone typically involves the oxidation of hydrocortisone. One common method is the use of oxidizing agents such as selenium dioxide (SeO2) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to introduce the keto group at the 6th position .
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with diosgenin, a steroid sapogenin extracted from plants like Dioscorea species. The process involves multiple steps of chemical transformations, including hydroxylation and dehydrogenation, to achieve the desired corticosteroid structure .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Keto-hydrocortisone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups back to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide (SeO2), DDQ.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydrocortisone with SeO2 yields this compound .
Applications De Recherche Scientifique
6-Keto-hydrocortisone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other corticosteroids and steroid derivatives.
Biology: Studied for its role in cellular processes and its interaction with glucocorticoid receptors.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
6-Keto-hydrocortisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of target genes. The downstream effects include inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, as well as the promotion of anti-inflammatory genes .
Comparaison Avec Des Composés Similaires
Hydrocortisone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with a double bond at the 1,2 position, enhancing its anti-inflammatory effects.
Dexamethasone: A potent synthetic corticosteroid with additional fluorine atoms, increasing its glucocorticoid activity.
Uniqueness: 6-Keto-hydrocortisone is unique due to the presence of the keto group at the 6th position, which alters its chemical reactivity and biological activity compared to other corticosteroids .
Propriétés
Formule moléculaire |
C21H28O6 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,16,18,22,25,27H,3-6,8-10H2,1-2H3/t12-,13-,16-,18+,19-,20-,21-/m0/s1 |
Clé InChI |
YEIADPUXRRUQBV-FDNPDPBUSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
SMILES canonique |
CC12CCC(=O)C=C1C(=O)CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
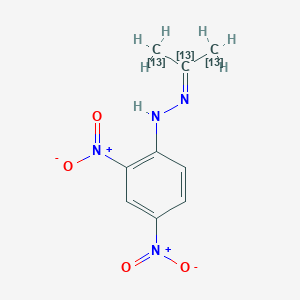
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)

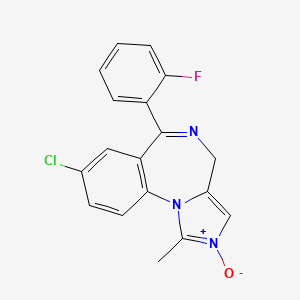
![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)

